N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Pharmacological Assessment of Novel Acetamide Derivatives
A study involved the synthesis of novel acetamide derivatives, including structures related to the compound of interest, to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The synthesized compounds were evaluated for their pharmacological effects, with some showing activities comparable to standard drugs. The presence of specific functional groups was found to enhance these activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).
Inhibition of Tubulin Polymerization
Another study identified a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), through MorphoBase and ChemProteoBase profiling methods as a tubulin polymerization inhibitor. This compound demonstrated promising antiproliferative activity toward human cancer cells by inhibiting microtubule formation and inducing G2/M cell cycle arrest in HeLa cells, suggesting the potential of similar compounds in cancer therapy (Hidemitsu Minegishi et al., 2015).
Synthesis and Characterization of Phenoxy Acetamide Derivatives
Research into the synthesis and pharmacological evaluation of substituted phenoxy acetamide derivatives, sharing a cyclohexyl nucleus, revealed significant anti-inflammatory, analgesic, and antipyretic activities among certain derivatives. These findings highlight the therapeutic potential of acetamide derivatives in managing inflammation and pain (P. Rani et al., 2014).
Structural Aspects and Properties of Amide Compounds
A study focused on the structural aspects of amide compounds containing isoquinoline derivatives, demonstrating how these structures interact with various acids to form gels or crystalline solids. Such interactions offer insights into the compound's applications in material science and pharmaceutical formulations (A. Karmakar et al., 2007).
Insecticidal Assessment of Heterocycles Incorporating Thiadiazole Moiety
Research on the synthesis of novel heterocycles, including a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivative, explored their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study contributes to the development of new agricultural chemicals with potential applications in pest management (A. Fadda et al., 2017).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions or protective measures.
Future Directions
This would involve a discussion of potential areas for future research or applications of the compound.
properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-16-3-2-4-17(11-16)27-13-19(25)24-14-5-7-15(8-6-14)28-20-18(12-21)22-9-10-23-20/h2-4,9-11,14-15H,5-8,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODUVAIYOABSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.